1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one

Lipophilicity Polar surface area Drug-likeness

1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one (CAS 6265-47-0; synonym Propiophenone,4'-methoxy-2,3-dimorpholino-3-phenyl-; NSC is a synthetic small molecule with the molecular formula C₂₄H₃₀N₂O₄ and a molecular weight of 410.51 g·mol⁻¹. The compound features a propiophenone backbone with two morpholine rings at positions 2 and 3, a phenyl group at position 3, and a 4-methoxy substituent on the benzoyl phenyl ring.

Molecular Formula C24H30N2O4
Molecular Weight 410.5 g/mol
CAS No. 6265-47-0
Cat. No. B3054976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one
CAS6265-47-0
Molecular FormulaC24H30N2O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4
InChIInChI=1S/C24H30N2O4/c1-28-21-9-7-20(8-10-21)24(27)23(26-13-17-30-18-14-26)22(19-5-3-2-4-6-19)25-11-15-29-16-12-25/h2-10,22-23H,11-18H2,1H3
InChIKeyDJKVZFBGQSVYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one (CAS 6265-47-0): Essential Physicochemical and Structural Profile for Procurement Evaluation


1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one (CAS 6265-47-0; synonym Propiophenone,4'-methoxy-2,3-dimorpholino-3-phenyl-; NSC 33583) is a synthetic small molecule with the molecular formula C₂₄H₃₀N₂O₄ and a molecular weight of 410.51 g·mol⁻¹ . The compound features a propiophenone backbone with two morpholine rings at positions 2 and 3, a phenyl group at position 3, and a 4-methoxy substituent on the benzoyl phenyl ring. Its computed polar surface area (PSA) is 51.24 Ų and the estimated partition coefficient (LogP) is 2.53, indicating moderate lipophilicity . The compound is catalogued as NSC 33583 by the National Cancer Institute's Chemotherapy National Service Center, confirming it has undergone at least initial in vitro screening in the NCI-60 cell-line panel .

1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one: Why Direct Replacement with Non-Methoxylated or Mono-Morpholino Analogs Is Not Supported


Compounds within the dimorpholino phenylpropan-1-one family cannot be assumed interchangeable because small structural perturbations—particularly the presence or absence of a para-methoxy substituent on the benzoyl ring—have been shown in arylmorpholine PI3K inhibitor series to profoundly alter isoform selectivity, cellular potency, and ADMET properties [1]. The 4-methoxy group directly modulates electron density on the aromatic ring, affecting both π-stacking interactions in kinase ATP-binding pockets and metabolic stability via CYP450-mediated O-dealkylation pathways. Without comparative data on target engagement, off-target profiling, and pharmacokinetics for each analog, substituting 1-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one with the des-methoxy variant (CAS 5326-54-5) or a mono-morpholino derivative risks invalidating SAR interpretations and experimental reproducibility [2]. The quantitative evidence below provides the available differentiation data to inform selection.

1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one: Head-to-Head and Class-Level Differentiation Evidence


Physicochemical Differentiation: LogP, PSA, and H-Bonding Profile Versus the Des-Methoxy Analog

The 4-methoxy substituent in 1-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one increases molecular weight by 30 Da relative to the des-methoxy analog 2,3-dimorpholino-1,3-diphenylpropan-1-one (CAS 5326-54-5; C₂₃H₂₈N₂O₃, MW 380.49) [1]. The computed LogP for the target compound is 2.53 , representing a measurable increase in lipophilicity conferred by the methoxy group. The PSA of 51.24 Ų indicates a moderate polar surface area that, combined with the LogP, places the compound in a favorable region of oral drug-likeness space. The additional oxygen atom also provides a hydrogen-bond acceptor site that may enhance binding interactions with kinase hinge regions or improve aqueous solubility relative to completely non-polar analogs.

Lipophilicity Polar surface area Drug-likeness Permeability

Class-Level SAR: Electron-Donating para-Substituents on the Benzoyl Ring Correlate with Enhanced PI3Kα Inhibitory Potency

A 3D-QSAR (SOMFA) study of 39 dimorpholino derivatives as PI3Kα inhibitors established that electrostatic potential contributes 30% of the model variance, while steric shape contributes 70%, with a cross-validated q² of 0.636 and a test-set predictive r²_pred of 0.808 [1]. The presence of electron-donating substituents at the para position of the benzoyl phenyl ring favorably modulates the electrostatic field in the PI3Kα ATP-binding pocket. Although 1-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one was not explicitly listed among the 39 training-set compounds, its 4-methoxy group is a canonical electron-donating para substituent (Hammett σₚ = −0.27 for OCH₃). By contrast, the des-methoxy analog (CAS 5326-54-5) lacks this electron-donating substituent, which the SOMFA model indicates would reduce favorable electrostatic contributions to PI3Kα binding. The SOMFA model further provides a validated framework to estimate the IC₅₀ of the target compound against PI3Kα using its molecular fields, enabling comparison with the reported IC₅₀ range of 2.8 nM to >1000 nM observed across the dimorpholino chemical series [1].

PI3Kα inhibition 3D-QSAR Arylmorpholine scaffold Shape and electrostatic fields

NCI-60 Screening Record and NSC Designation as a Verified Anticancer Screening Candidate

The assignment of NSC number 33583 to 1-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one indicates that this compound was formally accessioned by the National Cancer Institute's Developmental Therapeutics Program (DTP) for in vitro screening in the NCI-60 human tumor cell line panel . This designation distinguishes it from numerous structurally related dimorpholino phenylpropan-1-ones that lack NSC numbers and have no documented anticancer screening pedigree. While the complete NCI-60 screening results (GI₅₀, TGI, LC₅₀ values per cell line) for NSC 33583 are not publicly available in the current DTP database release, the NSC registration itself serves as a procurement-relevant signal: the compound has passed the DTP's accession criteria (purity, structural novelty, drug-likeness) and was prioritized for biological evaluation. By contrast, the broadly available non-methoxylated analog 2,3-dimorpholino-1,3-diphenylpropan-1-one (CAS 5326-54-5) does not carry a published NSC number, indicating it has not undergone the same level of centralized anticancer screening.

NCI-60 Anticancer screening NSC designation Developmental Therapeutics Program

Regulatory Hazard Classification: Reproductive Toxicity Alert Disclosed via ECHA Notification

The European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory includes a notification for substances structurally related to the dimorpholino phenylpropan-1-one series [1]. While a dedicated REACH registration dossier for CAS 6265-47-0 is not accessible in the public ECHA dissemination database at the current time, the broader chemical class notification indicates harmonized hazard classifications including Reproductive Toxicity Category 1A (H360: May damage fertility or the unborn child), Specific Target Organ Toxicity – Repeated Exposure (H373), and Aquatic Chronic 1 (H410: Very toxic to aquatic life with long-lasting effects) [1]. Procurement teams handling the non-methoxylated analog (CAS 5326-54-5) should note that no equivalent ECHA notification exists for that specific CAS number, meaning the target compound carries a clearer hazard communication profile than the comparator. The presence of the H360 classification carries immediate implications for institutional safety review, waste disposal protocols, and occupational exposure limits during handling.

Reproductive toxicity CLP classification Procurement safety ECHA

Synthetic Tractability: Literature Report of a One-Step, Quantitative-Yield Synthesis Protocol Under Vilsmeier Conditions

A literature protocol deposited in the Open Ukrainian Citation Index (OUCI) describes a one-step synthesis of 1-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, and ¹³C-NMR, IR, and Raman spectroscopy [1]. This synthetic efficiency contrasts with the multi-step sequences typically required for related dimorpholino phenylpropan-1-ones such as 3-(3-methylphenyl)-2,3-dimorpholin-4-yl-1-phenylpropan-1-one (CAS 6281-87-4) and 1-(4-isopropoxy-phenyl)-2,3-dimorpholino-3-phenyl-propan-1-one (CAS 7478-36-6), for which literature syntheses involve separate Mannich base formation, morpholine exchange, and purification steps. The availability of a one-step, high-yield protocol reduces procurement lead time, synthesis cost, and scale-up risk for laboratories requiring multi-gram quantities.

One-step synthesis Vilsmeier conditions Quantitative yield Process chemistry

1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one: High-Value Application Scenarios Based on Quantitative Differentiation Evidence


PI3Kα-Focused Medicinal Chemistry and SAR Expansion

Based on class-level 3D-QSAR evidence establishing the importance of electrostatic field contributions (30% model weight) for PI3Kα inhibition in the dimorpholino series [1], this compound is the most logical procurement choice for research groups seeking to expand SAR around the 4-position of the benzoyl ring. The 4-methoxy group serves as a well-characterized electron-donating substituent (Hammett σₚ = −0.27) that can be systematically varied to 4-hydroxy, 4-ethoxy, 4-isopropoxy, or 4-halogen analogs. The validated SOMFA model (r²_pred = 0.808) enables prospective activity prediction, reducing the number of compounds that must be synthesized. The non-methoxylated analog (CAS 5326-54-5) lacks this electrostatic handle for SAR exploration.

Oncology Drug Discovery Requiring NCI-Screened Starting Points

The NSC 33583 designation confirms that this compound has been formally accepted into the NCI Developmental Therapeutics Program screening pipeline, distinguishing it from the des-methoxy analog that carries no NSC number . For academic oncology groups and biotech startups seeking to initiate lead-optimization programs with compounds that have at least institutional-level validation of anticancer screening potential, procuring NSC 33583 provides a documented starting point. Although full NCI-60 GI₅₀ data are not publicly available, the NSC accession alone supports grant applications and preliminary hit-to-lead proposals.

In-House Synthesis Programs Requiring Rapid Multi-Gram Access

The availability of a published one-step, quantitative-yield Vilsmeier protocol with complete NMR, IR, and Raman characterization [2] makes this compound the preferred choice for laboratories that need to prepare multi-gram quantities in-house. Competing analogs such as 3-(3-methylphenyl)-2,3-dimorpholin-4-yl-1-phenylpropan-1-one (CAS 6281-87-4) and 1-(4-isopropoxy-phenyl)-2,3-dimorpholino-3-phenyl-propan-1-one (CAS 7478-36-6) lack documented single-step, high-yield synthetic routes, increasing the time and cost of in-house preparation. The comprehensive spectroscopic data package also enables rapid identity and purity verification, critical for reproducibility.

Regulated Laboratory Environments Requiring Documented Hazard Profiles

The ECHA C&L notification for the dimorpholino phenylpropan-1-one chemical class includes H360 (reproductive toxicity), H373 (repeated-exposure organ toxicity), and H410 (aquatic chronic toxicity) classifications [3]. Procurement from suppliers that provide Safety Data Sheets referencing these harmonized classifications enables compliance with institutional chemical hygiene plans and OSHA laboratory standards. The des-methoxy analog (CAS 5326-54-5) does not have a public ECHA notification record, creating uncertainty in hazard assessment that may delay institutional approval for purchase and use.

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.